![molecular formula C8H10BrN3O B15216600 2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-52-8](/img/structure/B15216600.png)
2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone is a complex organic compound that falls within the family of brominated imidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone, a multi-step synthetic route is generally adopted. One common method involves the bromination of 1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone. This reaction typically requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
While the industrial-scale production specifics can vary, the overarching principle involves large-scale bromination reactions followed by purification processes. These methods often require robust reaction monitoring to maintain product consistency and purity, employing technologies like high-performance liquid chromatography (HPLC) for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone undergoes several types of chemical reactions:
Substitution Reactions: Due to the presence of the bromine atom, the compound is prone to nucleophilic substitution reactions, particularly with nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the bromine atom may be replaced or modified under oxidative conditions.
Reduction Reactions: Under specific conditions, the compound's functional groups can be reduced, though this is less common.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products vary based on the type of reaction:
Substitution Reactions: Substituted imidazole derivatives.
Oxidation Reactions: Modified or oxidized ethanone derivatives.
Reduction Reactions: Reduced imidazole derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone has a myriad of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis pathways.
Biology: Studied for its potential biological activities, including its role as an enzyme inhibitor or binding agent.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone largely depends on its application. In a biological context, it may act as an inhibitor by binding to specific enzymes, disrupting their activity. The molecular targets could involve key enzymes in metabolic pathways, with the imidazole ring playing a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone
2-Iodo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone
2-Fluoro-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone
Uniqueness
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. Bromine's size and electronegativity make it a unique substituent, impacting the compound's interactions and stability in different environments.
This compound’s distinctive attributes make it a valuable entity in scientific research, paving the way for novel discoveries and applications.
Propriétés
Numéro CAS |
88723-52-8 |
|---|---|
Formule moléculaire |
C8H10BrN3O |
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
2-bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H10BrN3O/c9-3-7(13)6-4-10-8(12-6)11-5-1-2-5/h4-5H,1-3H2,(H2,10,11,12) |
Clé InChI |
KSXGLLHVLDHNIT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=NC=C(N2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
![6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)
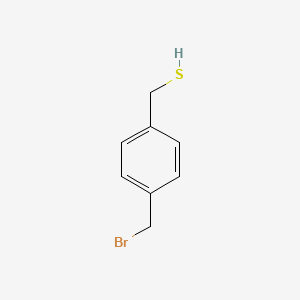
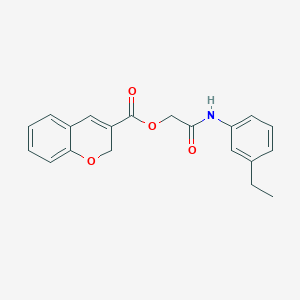
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B15216546.png)
![12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15216561.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
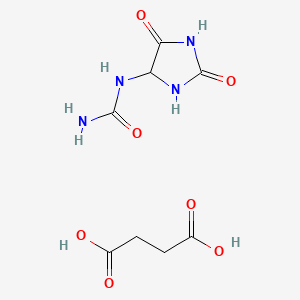
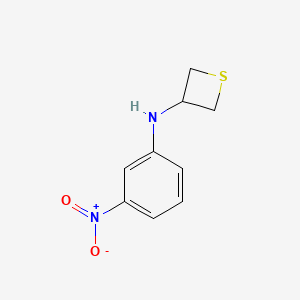
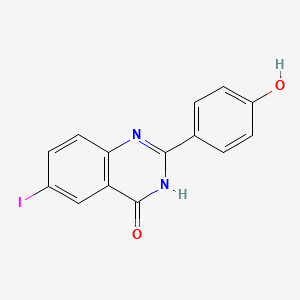
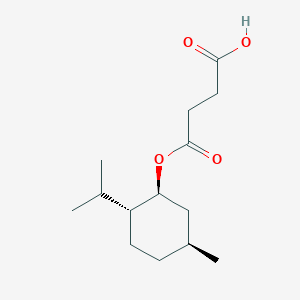
![2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone](/img/structure/B15216576.png)


